
HaloTag Succinimidyl Ester O2 Ligand
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Overview
Description
The HaloTag Succinimidyl Ester (O2) Ligand (Promega Cat. #P1691) is a critical reagent in the HaloTag protein labeling system. It consists of a reactive N-hydroxysuccinimidyl (NHS) ester group that covalently binds to primary amines (e.g., lysine residues or synthetic RNA probes) under physiological conditions, forming stable amide bonds . The "O2" designation refers to its linker structure, which contains one ethylene glycol (EG) repeat connecting the reactive group to the chloroalkane moiety that binds the HaloTag protein . This ligand is widely used for live-cell imaging, protein-protein interaction studies, and bioconjugation with quantum dots (QDs) or fluorophores .
Key properties:
Preparation Methods
Structural Overview and Synthetic Framework
The HaloTag Succinimidyl Ester O2 Ligand (molecular formula: C18H29ClN2O7) comprises three distinct modules:
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Succinimidyl Ester (SE) Group : A reactive moiety that forms stable amide bonds with primary amines.
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Ethylene Glycol Spacer (O2) : A short polyethylene glycol (PEG) chain providing hydrophilicity and steric flexibility.
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Alkyl Chloride Terminus : A chlorohexyl group enabling covalent binding to the HaloTag protein .
The synthesis follows a modular approach, sequentially assembling these components under controlled conditions to preserve reactivity and purity.
Stepwise Synthetic Route
Formation of the Succinimidyl Ester Core
The synthesis begins with activating a carboxylic acid precursor to its succinimidyl ester. This is achieved by reacting N-hydroxysuccinimide (NHS) with a carboxylic acid derivative (e.g., 4-[[2-[2-(chloroalkoxy)ethoxy]ethyl]amino]-4-oxobutanoic acid) in the presence of a carbodiimide coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . The reaction proceeds in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0–4°C for 12–24 hours .
Key Reaction Parameters
Parameter | Condition |
---|---|
Solvent | DCM or DMF |
Temperature | 0–4°C |
Coupling Agent | DCC (1.2 equiv) |
Reaction Time | 12–24 hours |
After completion, the product is purified via recrystallization or flash chromatography to remove unreacted NHS and coupling byproducts .
Incorporation of the Ethylene Glycol Spacer
The ethylene glycol (O2) spacer is introduced by nucleophilic substitution. The succinimidyl ester intermediate reacts with 2-(2-aminoethoxy)ethanol in the presence of a base such as triethylamine (TEA) to form an amide linkage. This step is conducted in anhydrous DMF at room temperature for 6–8 hours, achieving >80% yield .
Critical Considerations
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Solvent Purity : Anhydrous conditions prevent hydrolysis of the succinimidyl ester.
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Stoichiometry : A 1:1 molar ratio ensures minimal cross-linking.
Attachment of the Alkyl Chloride Group
The final step involves coupling the ethylene glycol-modified intermediate to 6-chlorohexanol via a Mitsunobu reaction or nucleophilic substitution. Using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF), the hydroxyl group of 6-chlorohexanol is activated for displacement by the terminal amine of the spacer. The reaction is stirred at 25°C for 24 hours, followed by purification via silica gel chromatography .
Optimization Challenges
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Byproduct Formation : Excess DEAD may generate hydrazine derivatives, necessitating careful stoichiometry.
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Temperature Control : Elevated temperatures (>30°C) risk decomposition of the succinimidyl ester.
Industrial-Scale Production
Industrial synthesis employs continuous flow reactors to enhance reproducibility and yield. Key features include:
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Automated Feed Systems : Precise delivery of reagents minimizes human error.
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In-Line Purification : Simulated moving bed (SMB) chromatography ensures >98% purity.
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Quality Control : High-performance liquid chromatography (HPLC) and mass spectrometry (MS) validate structural integrity .
Scalability Metrics
Metric | Laboratory Scale | Industrial Scale |
---|---|---|
Batch Size | 1–10 g | 1–10 kg |
Yield | 60–70% | 75–85% |
Purity | ≥95% | ≥98% |
Comparative Analysis with Related Ligands
The O2 ligand’s shorter spacer distinguishes it from analogs like the HaloTag Succinimidyl Ester O4 Ligand , which incorporates three ethylene glycol repeats. This structural difference impacts applications:
Property | O2 Ligand | O4 Ligand |
---|---|---|
Spacer Length | 8.5 Å | 14.2 Å |
Hydrophilicity | Moderate | High |
Labeling Efficiency | Higher for small tags | Better for bulky probes |
The O2 ligand’s compact structure enhances labeling efficiency in sterically constrained environments, such as intracellular protein domains .
Purification and Stabilization
Post-synthesis purification involves:
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Gel Filtration : Sephadex® G-25 columns remove unreacted chlorohexanol and coupling agents.
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Lyophilization : The product is freeze-dried to a stable powder for long-term storage at <−65°C .
Stabilization Strategies
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Light Sensitivity : Store in amber vials to prevent photodegradation.
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Moisture Control : Use desiccants to avoid hydrolysis of the succinimidyl ester.
Chemical Reactions Analysis
Types of Reactions
HaloTag Succinimidyl Ester O2 Ligand primarily undergoes nucleophilic substitution reactions. The reactive succinimidyl ester group readily reacts with primary amines to form stable amide bonds. This reaction is highly specific and essentially irreversible under physiological conditions .
Common Reagents and Conditions
Reagents: Primary amines (e.g., lysine residues in proteins, amino-modified nucleic acids)
Conditions: Physiological pH (7.4), ambient temperature, aqueous buffer solutions
Major Products
The major product formed from the reaction of this compound with primary amines is a stable amide bond linkage. This covalent bond ensures the permanent attachment of the ligand to the target biomolecule .
Scientific Research Applications
HaloTag Succinimidyl Ester O2 Ligand has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Protein Labeling: Used to covalently attach fluorescent labels, affinity tags, or other functional groups to proteins for imaging and analysis.
Nucleic Acid Labeling: Enables the attachment of various labels to nucleic acids for detection and quantification.
Cell Imaging: Facilitates the visualization of live or fixed mammalian cells expressing HaloTag protein or protein fusions.
Protein-Protein Interactions: Used to study protein-protein interactions by isolating protein complexes.
Post-Translational Modifications: Analyzes post-translational modifications of proteins.
Drug Discovery: Assists in the identification and validation of drug targets by labeling and tracking biomolecules.
Mechanism of Action
The mechanism of action of HaloTag Succinimidyl Ester O2 Ligand involves the formation of a covalent bond between the reactive succinimidyl ester group and primary amines in target biomolecules. This reaction forms a stable amide bond, ensuring the permanent attachment of the ligand to the biomolecule. The HaloTag protein, engineered from haloalkane dehalogenase, facilitates this reaction by providing a specific binding site for the ligand .
Comparison with Similar Compounds
2.1. Structural and Functional Differences
The HaloTag system includes several succinimidyl ester ligands differentiated by linker length and composition:
2.3. Fluorophore Conjugation
- O2 Ligand : Used to synthesize Alexa Fluor 594-HaloTag conjugates via NHS-amine coupling, achieving 41% yield and >98% purity .
- O4 Ligand : Forms fluorogenic dyes (e.g., JF635) with higher photostability in live-cell imaging compared to O2-based ligands .
2.4. Stability and Handling
Both O2 and O4 ligands require anhydrous DMSO for dissolution to prevent NHS ester hydrolysis. However, O4’s longer linker may marginally improve solubility in polar solvents .
Key Research Findings
- RiPCA Efficiency : O2 ligand achieves >90% RNA probe labeling efficiency in PB8 (pH 8.0), outperforming O4 in small-molecule applications .
- QD Conjugation : O2 ligand enables stable QD655-HaloTag conjugates with minimal aggregation, critical for single-molecule tracking .
- Blocking Ligands : O4 Tris-adducts exhibit longer-lasting blocking effects (>24 hours) compared to O2 in live-cell assays .
Q & A
Basic Research Questions
Q. How do I conjugate the HaloTag® Succinimidyl Ester O2 Ligand to antibodies?
Methodology :
- Antibody Preparation : Dissolve the antibody (1–5 mg/ml) in 0.1 M sodium phosphate buffer with 0.15 M NaCl (pH 7.2). Avoid amine-containing buffers (e.g., Tris) to prevent competition .
- Ligand Activation : Prepare a 5 mg/ml stock solution of the O2 ligand in DMSO or DMF .
- Conjugation : Add 10–40 µl of ligand stock per ml of antibody solution (1 mg/ml) and react at room temperature for 30 minutes. A 12-fold molar excess ensures ≥1 label per antibody .
- Purification : Remove unreacted ligand via Sephadex® G-25 gel filtration or dialysis against 0.1 M phosphate buffer (pH 7.2) with 10 mM EDTA .
Q. What buffer systems are optimal for HaloTag® O2 ligand conjugation?
- Use 0.1 M sodium phosphate buffer (pH 7.0–7.6) with 0.15 M NaCl to maintain primary amine reactivity while minimizing hydrolysis of the succinimidyl ester. Avoid reducing agents (e.g., DTT) to preserve disulfide bonds in antibodies .
Q. How do I purify conjugated ligands after antibody labeling?
- Gel Filtration : Sephadex® G-25 columns effectively separate labeled antibodies from free ligands.
- Dialysis : Dialyze against phosphate buffer (pH 7.2) for 12–24 hours .
- HPLC : For small-molecule conjugates (e.g., fluorophores), use preparative HPLC with C18 columns, monitoring at 280 nm for protein detection .
Advanced Research Questions
Q. How can I troubleshoot low labeling efficiency in serum-containing media?
- Serum Esterase Interference : The O2 ligand’s ester group is stable in serum, but other ligands (e.g., diAcFAM) are hydrolyzed by serum esterases, reducing cell permeability. For intracellular labeling, pre-incubate cells with ligands in serum-free medium before adding serum .
- Optimization : Increase ligand-to-antibody molar ratios (up to 20-fold) or extend reaction time to 1 hour .
Q. Can I multiplex HaloTag® O2 ligand labeling with other fluorescent tags?
- Yes . The HaloTag® system is compatible with GFP, RFP, and immunocytochemistry (ICC). For example:
- Label HaloTag®-α-tubulin fusions with TMR ligand (red).
- Use Alexa Fluor® 488-conjugated secondary antibodies for βIII-tubulin ICC (green).
- Image using sequential mode on a confocal microscope to avoid spectral overlap .
Q. How do I quantify the ligand-to-protein ratio post-conjugation?
- Absorbance Spectroscopy : Measure A280 (protein) and ligand-specific absorbance (e.g., A494 for Alexa Fluor® 488). Calculate molar ratios using extinction coefficients .
- Mass Spectrometry : Analyze intact antibody-ligand conjugates to confirm labeling stoichiometry .
Q. What strategies minimize non-specific binding in live-cell imaging?
- Blocking : Pre-treat cells with 1% BSA or 5% non-fat milk in PBS for 30 minutes.
- Wash Optimization : Use 3×5-minute washes with PBS containing 0.1% Tween-20 to remove unbound ligand .
- Control Experiments : Include untransfected cells or HaloTag®-free lysates to confirm specificity .
Q. How can I optimize O2 ligand conjugation for DNA nanostructure applications?
- Orthogonal Labeling : Combine HaloTag® O2 ligand with SNAP-tag or CLIP-tag systems for multi-component DNA-protein assemblies.
- Coupling Efficiency : Use a 3:1 molar excess of ligand-to-DNA and react for 16 hours at 4°C to stabilize temperature-sensitive DNA structures .
Q. What are the stability considerations for long-term storage of conjugated ligands?
- Storage Conditions : Lyophilized ligands are stable at -20°C for ≥1 year. Conjugated antibodies should be stored at 4°C in phosphate buffer (pH 7.2) with 0.02% sodium azide to prevent aggregation .
Q. How do I validate HaloTag® fusion protein expression in E. coli lysates?
Properties
CAS No. |
1803085-03-1 |
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Molecular Formula |
C₁₈H₂₉ClN₂O₇ |
Molecular Weight |
420.89 |
Synonyms |
4-[[2-[2-[(6-Chlorohexyl)oxy]ethoxy]ethyl]amino]-4-oxo-2,5-dioxo-1-butanoic Acid, Pyrrolidinyl Ester_x000B_ |
Origin of Product |
United States |
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